
4-fluoro-1H-indazol-7-amine
Übersicht
Beschreibung
4-Fluoro-1H-indazol-7-amine is a heterocyclic compound with the molecular formula C7H6FN3. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and an amine group at the 7-position of the indazole ring makes this compound unique and of significant interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate under acidic conditions, followed by reduction of the nitro group to an amine . Another approach involves the use of 4-fluorobenzaldehyde and hydrazine, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the efficacy of 4-fluoro-1H-indazol-7-amine against various cancer cell lines. Notably, it has demonstrated significant cytotoxicity in vitro against breast cancer cells (MCF-7), lung cancer cells (A549), and colorectal cancer cells (Caco2).
- Cytotoxicity Data :
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
MCF-7 | 1.629 | 8.029 |
A549 | 2.305 | 7.35 |
Caco2 | 4.990 | 11.29 |
The compound's mechanism involves cell cycle arrest, particularly an increase in the G0-G1 phase population, indicating a halt in cell proliferation . Furthermore, it has been shown to induce apoptosis in treated cells, with a marked increase in Annexin V/PI-stained cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects through the inhibition of RIP2 kinase, which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
Organic Electronics
The compound serves as a versatile building block for synthesizing semiconducting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its fluorine substituent enhances the electronic properties of the indazole framework, allowing for improved charge transport and stability in electronic applications .
Dye-Sensitized Solar Cells
Due to its highly conjugated structure, this compound is also being explored for use in dye-sensitized solar cells (DSSCs). The compound's ability to coordinate with metal centers allows for efficient energy transfer processes, which are critical for enhancing the performance of solar energy devices .
In Vitro Studies
In vitro studies have consistently shown that this compound exhibits potent anticancer activity across different cell lines:
- A study demonstrated that compounds derived from this indazole framework displayed promising cytotoxic effects against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
Animal Model Research
Animal studies have further validated the compound's therapeutic potential, showing effective inhibition of tumor growth at lower dosages without significant toxicity. These findings support its progression towards clinical trials.
Wirkmechanismus
The mechanism of action of 4-fluoro-1H-indazol-7-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
4-chloro-1H-indazol-7-amine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
5-fluoro-1H-indazole: Fluorine at a different position, leading to different chemical and biological properties.
Uniqueness: 4-Fluoro-1H-indazol-7-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and potential biological activities compared to other indazole derivatives .
Biologische Aktivität
4-Fluoro-1H-indazol-7-amine is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of a fluorine atom at the 4-position and an amine group at the 7-position enhances its chemical reactivity and potential therapeutic applications.
- Molecular Formula : C7H6FN3
- Molecular Weight : 151.14 g/mol
- Structure : The compound features a unique arrangement of functional groups that influence its biological activity.
This compound exhibits its biological effects through interactions with specific molecular targets involved in various cellular pathways. It is hypothesized to modulate enzyme activities and receptor functions, potentially influencing pathways such as:
- CHK1/CHK2 : Involved in cell cycle regulation.
- SGK Pathway : Associated with cellular volume regulation.
These interactions may lead to significant antitumor activity, as indicated by various studies evaluating its effects on cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that this compound and its derivatives exhibit notable cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 2.958 | |
4-fluoro-1H-indazol derivatives | A549 | 3.304 | |
4-fluoro derivatives | K562 | 5.15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds derived from indazole structures, including this compound, have shown stronger activity compared to standard chemotherapeutics like Staurosporine.
Induction of Apoptosis
The compound has also been shown to induce apoptosis in cancer cells. In studies involving MCF-7 cells, treatment with 4-fluoro derivatives resulted in:
- Increased Annexin V/PI staining, indicating early and late-stage apoptosis.
- Enhanced activation of caspases (Caspase-3/7), which are critical mediators of programmed cell death.
The percentage of apoptotic cells increased significantly after treatment, demonstrating the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that indazole derivatives can inhibit enzymes such as lactoperoxidase, contributing to their antimicrobial activity . The specific mechanisms remain under investigation but may involve disruption of microbial cellular processes.
Case Studies
Several case studies highlight the efficacy of this compound in different contexts:
- Study on MCF-7 Cells : This study evaluated the cytotoxic effects and apoptosis induction capabilities of various indazole derivatives, including 4-fluoro derivatives, revealing significant antiproliferative activity and apoptosis induction .
- Antimicrobial Studies : Research focusing on the inhibition of lactoperoxidase by indazole compounds showed promising results, suggesting that modifications in the indazole structure could enhance antimicrobial efficacy .
Q & A
Basic Question: What are the recommended methods for synthesizing 4-fluoro-1H-indazol-7-amine, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For fluorinated indazole derivatives, halogen-exchange reactions (e.g., using KF in DMF) or directed ortho-metalation strategies are common . To ensure reproducibility, employ Design of Experiments (DoE) frameworks to analyze interactions between variables. For example, a fractional factorial design can identify critical factors affecting yield and purity. Characterization via LC-MS and NMR is essential to confirm regioselectivity and rule out byproducts .
Advanced Question: How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles vs. computational models) require validation using multiple refinement tools. SHELXL remains a gold standard for small-molecule refinement due to its robust handling of twinned data and high-resolution restraints . For ambiguous cases, cross-validate results with alternative software (e.g., Olex2 or PLATON) and apply Hirshfeld surface analysis to assess intermolecular interactions. If experimental data conflicts with DFT-optimized geometries, re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) and consider solvent effects in simulations .
Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
Combine orthogonal methods:
- HPLC-PDA for quantification of organic impurities.
- Karl Fischer titration to detect water content.
- Accelerated stability studies (40°C/75% RH for 6 months) monitored by UPLC-MS to identify degradation pathways (e.g., dehalogenation or oxidation).
For fluorinated compounds, NMR is particularly sensitive to structural changes, enabling detection of trace degradation products .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in kinase inhibition assays?
Methodological Answer:
Adopt a stepwise SAR framework:
Core Modification: Synthesize analogs with substituents at the 1-, 3-, and 7-positions to probe steric and electronic effects.
In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes against target kinases (e.g., JAK2 or EGFR).
Kinase Profiling: Employ broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Data Integration: Apply multivariate analysis (e.g., PCA) to correlate structural features with IC values. Triangulate results with crystallographic data to resolve false positives .
Basic Question: What solvent systems are suitable for recrystallizing this compound to achieve high enantiomeric purity?
Methodological Answer:
Screen solvent combinations (e.g., ethanol/water, DCM/hexane) using polymorph prediction tools (e.g., Mercury CSP). For fluorinated indazoles, mixed solvents with high polarity (e.g., acetone/water) often yield stable monoclinic crystals. Monitor crystallization kinetics via in-situ Raman spectroscopy to avoid amorphous phases. XRPD and DSC are critical for confirming polymorph identity .
Advanced Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. To mitigate:
PK/PD Modeling: Integrate in vitro IC data with allometric scaling (e.g., using GastroPlus) to predict in vivo bioavailability.
Metabolite Identification: Use LC-HRMS to characterize phase I/II metabolites in microsomal assays.
Toxicogenomics: Apply RNA-seq to assess pathway dysregulation in animal models.
Cross-species comparisons (e.g., rodent vs. primate) and dose-ranging studies can isolate species-specific effects .
Basic Question: What computational methods are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
Leverage QSPR models in software like ACD/Labs or Schrödinger’s QikProp. Key parameters:
- LogP : Predict using Ghose-Crippen or XLogP3.
- pKa : Employ DFT-based methods (e.g., COSMO-RS) to account for fluorine’s electron-withdrawing effects.
Validate predictions with experimental data (e.g., shake-flask LogP measurements) to refine algorithmic accuracy .
Advanced Question: How can researchers systematically evaluate the potential of this compound as a covalent kinase inhibitor?
Methodological Answer:
Electrophilicity Assessment: Calculate Fukui indices using Gaussian09 to identify reactive sites.
Cysteine Profiling: Use LC-MS/MS to detect covalent adducts in kinase domains (e.g., BTK or EGFR).
Kinetic Analysis: Determine ratios via jump-dilution assays.
Selectivity Screening: Perform competitive ABPP (Activity-Based Protein Profiling) with broad-spectrum probes.
Combine with molecular dynamics simulations to validate warhead accessibility .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
Store under inert atmosphere (argon) at -20°C in amber vials. For long-term stability, lyophilize and seal in vacuum-sealed packs with desiccants (e.g., silica gel). Periodically assess purity via NMR and HPLC; recalibrate reference standards every 6 months .
Advanced Question: How can machine learning enhance the discovery of novel this compound derivatives with tailored bioactivity?
Methodological Answer:
Dataset Curation: Compile bioactivity data from ChEMBL or PubChem, focusing on kinase inhibitors.
Feature Engineering: Include descriptors like Morgan fingerprints, Topological Polar Surface Area (TPSA), and fluorine-specific parameters.
Model Training: Use Random Forest or GCNs (Graph Convolutional Networks) to predict IC.
Synthetic Feasibility: Integrate retrosynthetic tools (e.g., ASKCOS) to prioritize synthesizable candidates.
Validate top hits via parallel synthesis and high-throughput screening .
Q. Notes on Methodology
- Triangulation : Cross-validate findings using multiple techniques (e.g., crystallography, NMR, and computational modeling) to resolve contradictions .
- Reproducibility : Document all experimental parameters (e.g., humidity during crystallization) in FAIR-compliant repositories .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and data transparency .
Eigenschaften
IUPAC Name |
4-fluoro-1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFIZWATXFSGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363405 | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-03-8 | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.